2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-
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Overview
Description
2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]- is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]- typically involves multiple steps. One common method starts with the preparation of benzofuran-2-carboxylic acid, which is then subjected to bromination and subsequent amination reactions. The reaction conditions often involve the use of solvents like N-methyl pyrrolidine and catalysts such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as free radical cyclization and proton quantum tunneling have been employed to construct complex benzofuran derivatives with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, ethyl bromoacetate, and various catalysts. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor and antibacterial properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: Shares the benzofuran core structure but lacks the bromine and amine substituents.
Indole derivatives: Similar in structure and biological activity, often used in medicinal chemistry.
Uniqueness
2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]- is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
207845-97-4 |
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Molecular Formula |
C12H8BrNO4 |
Molecular Weight |
310.10 g/mol |
IUPAC Name |
5-(2-bromoprop-2-enoylamino)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H8BrNO4/c1-6(13)11(15)14-8-2-3-9-7(4-8)5-10(18-9)12(16)17/h2-5H,1H2,(H,14,15)(H,16,17) |
InChI Key |
SSOKVHJSXMXCJE-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)NC1=CC2=C(C=C1)OC(=C2)C(=O)O)Br |
Origin of Product |
United States |
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